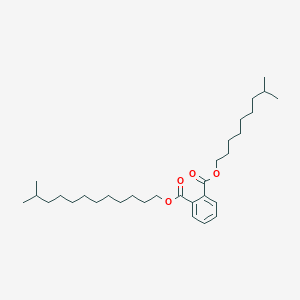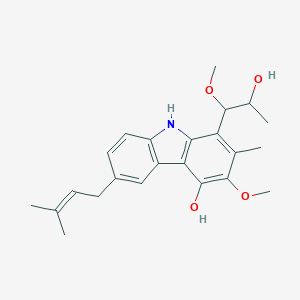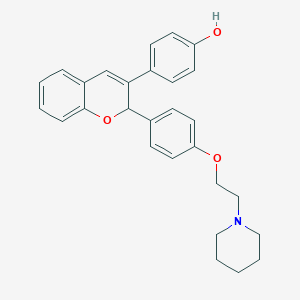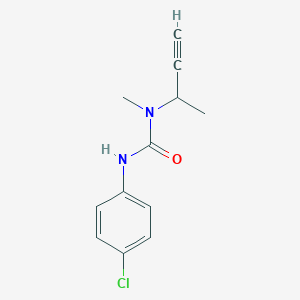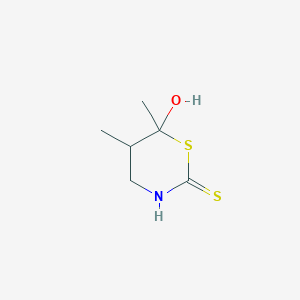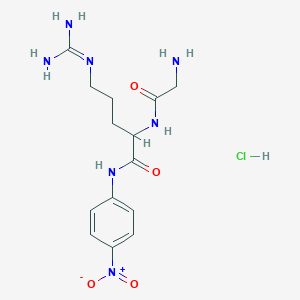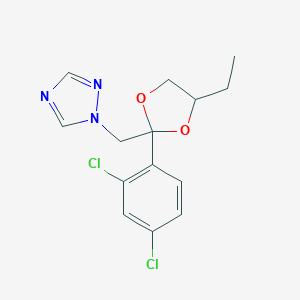
Etaconazole
Vue d'ensemble
Description
Etaconazole is a triazole fungicide known for its role in inhibiting ergosterol biosynthesis in fungi, which is a critical component of fungal cell membranes. The inhibition occurs by targeting the C-14 demethylation step in the sterol nucleus, as demonstrated in studies with Ustilago maydis, a type of smut fungus. The presence of etaconazole leads to the accumulation of a novel sterol metabolite, indicating its potent effect on the ergosterol biosynthesis pathway . Additionally, the fungicidal activity of etaconazole has been studied in various isomers, revealing that the 2S configuration and the cis arrangement of substituents contribute significantly to its high activity .
Synthesis Analysis
The synthesis of related azole compounds, such as terconazole, has been reported in the literature. Terconazole, a novel triazole ketal, exhibits high antifungal properties and has been synthesized for use against vaginal candidosis and dermatophytosis . Although the synthesis of etaconazole itself is not detailed in the provided papers, the synthesis of structurally related compounds like terconazole provides insight into the methods that could be employed for etaconazole synthesis.
Molecular Structure Analysis
The molecular structure of etaconazole contributes to its biological activity. The four isomers of etaconazole have been prepared in an optically pure state, and their biological activities were compared. The studies found that certain configurations, specifically the 2S configuration and the cis arrangement of substituents, are crucial for the compound's high fungicidal activity .
Chemical Reactions Analysis
Etaconazole's primary chemical reaction in a biological context is the inhibition of ergosterol biosynthesis. This reaction is vital for its fungicidal properties, as ergosterol is an essential component of fungal cell membranes. The inhibition of the C-14 demethylation step leads to the accumulation of specific sterol metabolites, which can be used as biomarkers for the fungicide's activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of etaconazole are not explicitly detailed in the provided papers. However, the properties of related compounds, such as etanidazole, have been studied. For instance, etanidazole has been encapsulated in spray-dried microspheres using biodegradable polymers for controlled release applications, indicating the compound's suitability for formulation into various dosage forms . This suggests that etaconazole could potentially be formulated similarly for agricultural or pharmaceutical applications.
Relevant Case Studies
Case studies involving etaconazole have shown its effectiveness in controlling powdery mildew in apple trees. Etaconazole-treated trees exhibited shorter internodes and smaller leaf areas but produced greater fruit yields compared to control trees with high mildew infection . This demonstrates etaconazole's practical applications in agriculture and its impact on plant growth and yield.
Applications De Recherche Scientifique
Application
Etaconazole, also known as Efinaconazole, is a triazole antifungal agent . It is used to treat fungal infections caused by yeasts, molds, and rusts that invade the epithelial tissue .
Method of Application
In a study, Liquid Chromatography interfaced with Mass Spectroscopy (LC–MS) was used to determine impurities formed during the stability period of Efinaconazole . The method was validated for its assay parameters such as specificity, linearity, accuracy, precision, and also for solution stability . Efinaconazole was exposed to various stress conditions such as hydrolysis (acid and alkaline), oxidation, photolysis, and temperature at various time intervals to achieve 10% degradation .
Results
The results showed that Efinaconazole is prone to oxidation when exposed to a 3% aqueous medium of hydrogen peroxide solution and quite stable in all the remaining stress conditions for a longer period .
Agriculture
Application
Etaconazole was used as a fungicide to control powdery mildew on fruit and other crops .
Results
Environmental Fate
Application
Etaconazole is used as a fungicide and has been found to have moderate mobility in the environment .
Method of Application
Ecotoxicology
Application
Etaconazole has been studied for its ecotoxicity, particularly its acute toxicity to fish .
Method of Application
Control of Powdery Mildew
Application
Etaconazole has been used to control powdery mildew on various crops, including apples, pears, and citrus .
Results
The results or outcomes of this application are not provided in the source .
Control of Scab
Application
Etaconazole has been used to control scab, a common disease in various crops .
Results
The results or outcomes of this application are not provided in the source .
Mammalian Toxicity
Application
Etaconazole has been studied for its toxicity in mammals .
Results
The results showed that Etaconazole has moderate acute toxicity in mammals .
Residue Analysis
Application
Etaconazole has been studied for its residue levels in various contexts .
Results
The results or outcomes of this application are not provided in the source .
Control of Anthracnose in Strawberries
Application
Etaconazole has been used to control anthracnose, a devastating disease affecting strawberry production .
Method of Application
In a study, seven demethylation inhibitors (DMIs) were evaluated as mixtures or separately for their efficacy against the causal agent Colletotrichum spp .
Results
The results showed that propiconazole outperformed other fungicides tested . These findings suggest that DMIs labeled for strawberries may lack synergistic effects in mixtures for C. nymphaeae, but propiconazole or difenoconazole may be useful for anthracnose management .
Isomer Research
Application
Research has been conducted on the isomers of Etaconazole .
Results
Research has shown that the 2S,4R-isomer exhibits the most fungicidal activity whilst the 2R,4R-isomer is the weakest .
Propriétés
IUPAC Name |
1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-2-11-6-20-14(21-11,7-19-9-17-8-18-19)12-4-3-10(15)5-13(12)16/h3-5,8-9,11H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRKFAJEBUWTQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041913 | |
| Record name | Etaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Etaconazole | |
CAS RN |
60207-93-4 | |
| Record name | Etaconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60207-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etaconazole [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MT15AE9VG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



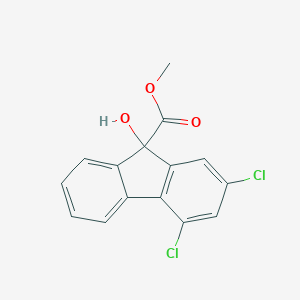
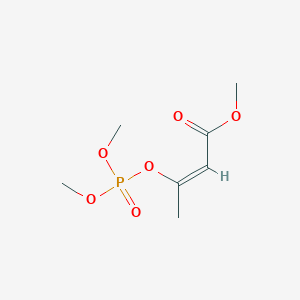

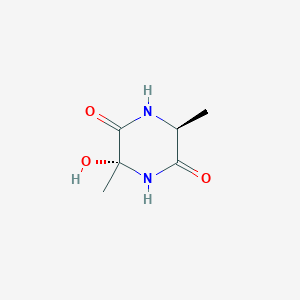

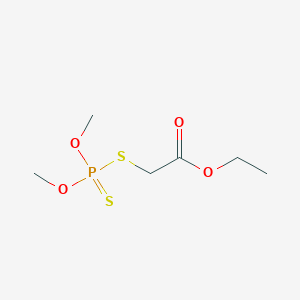
![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)
